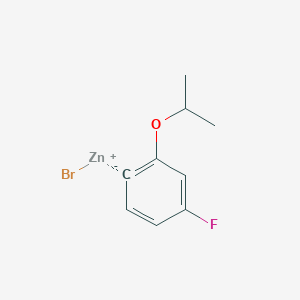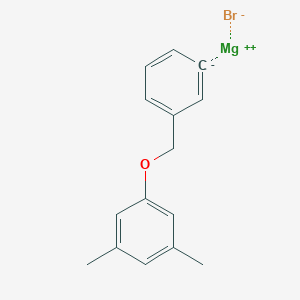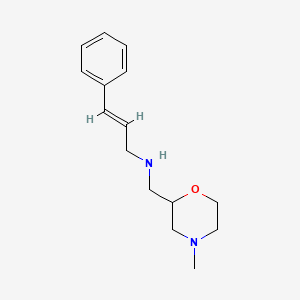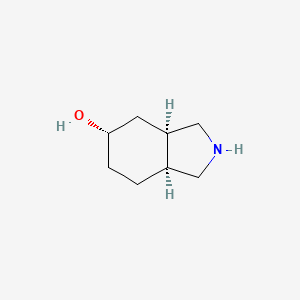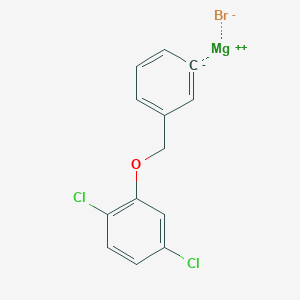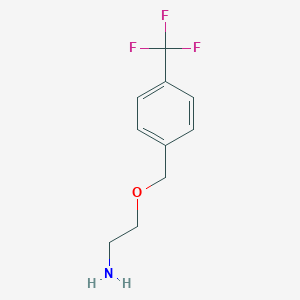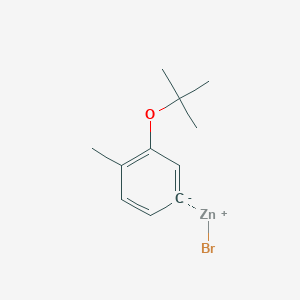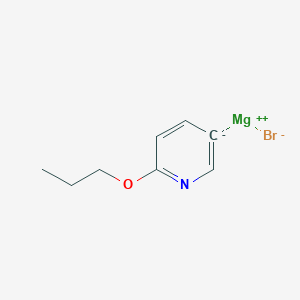
6-Propoxypyridin-3-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-propoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-propoxypyridin-3-ylmagnesium bromide typically involves the reaction of 6-propoxypyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:
6-propoxypyridine+Mg+Br2→6-propoxypyridin-3-ylmagnesium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The process is carried out in specialized reactors that maintain anhydrous conditions and control the temperature and pressure to ensure the efficient formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
6-propoxypyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is typically used as the solvent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.
Scientific Research Applications
6-propoxypyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 6-propoxypyridin-3-ylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxypyridin-3-ylmagnesium bromide
- 6-ethoxypyridin-3-ylmagnesium bromide
- 6-butoxypyridin-3-ylmagnesium bromide
Uniqueness
6-propoxypyridin-3-ylmagnesium bromide is unique due to its specific alkoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, it may offer different reactivity profiles and product distributions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H10BrMgNO |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
magnesium;6-propoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C8H10NO.BrH.Mg/c1-2-7-10-8-5-3-4-6-9-8;;/h3,5-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YXTVSBQAPTXISX-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=NC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


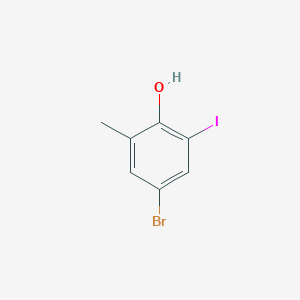
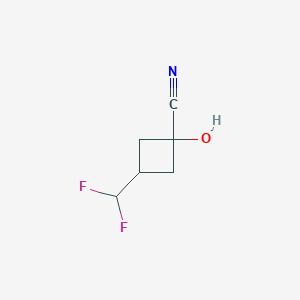
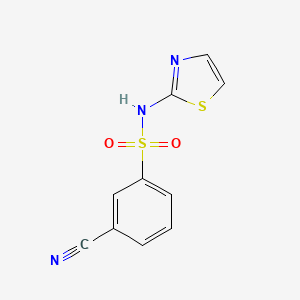
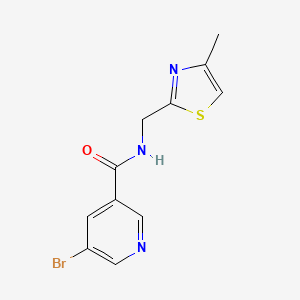
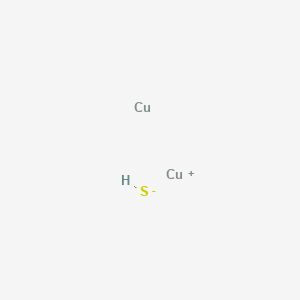
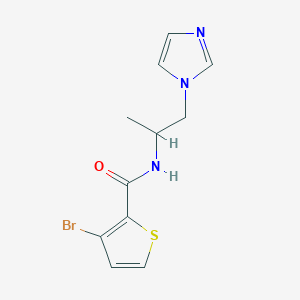
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
